molecular formula C20H23NO4 B3003016 [(2-ethyl-6-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate CAS No. 1004075-88-0

[(2-ethyl-6-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate

Cat. No.: B3003016
CAS No.: 1004075-88-0
M. Wt: 341.407
InChI Key: LHNBMKSKQMZMRE-UHFFFAOYSA-N
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Description

[(2-ethyl-6-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes both carbamoyl and methoxyphenyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-ethyl-6-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-ethyl-6-methylphenyl isocyanate with 3-methoxyphenylacetic acid in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification steps such as recrystallization or chromatography are often necessary to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[(2-ethyl-6-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(2-ethyl-6-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2-ethyl-6-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: An organic compound with a similar amine functional group.

    Phenylmethanamine: Another compound with a phenyl group attached to an amine.

Uniqueness

[(2-ethyl-6-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate is unique due to its combination of carbamoyl and methoxyphenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various specialized applications in research and industry.

Properties

IUPAC Name

[2-(2-ethyl-6-methylanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-4-16-9-5-7-14(2)20(16)21-18(22)13-25-19(23)12-15-8-6-10-17(11-15)24-3/h5-11H,4,12-13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNBMKSKQMZMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)COC(=O)CC2=CC(=CC=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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